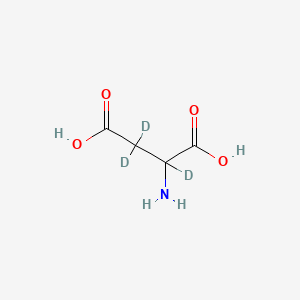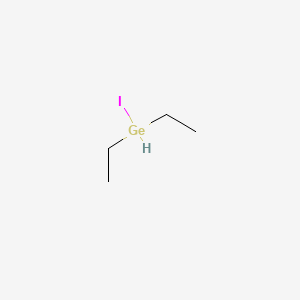
3-Phenylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyridin-4-amine is a chemical compound with the CAS Number: 1211524-38-7 . It has a molecular weight of 170.21 and its IUPAC name is 3-phenyl-4-pyridinamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Phenylpyridin-4-amine is1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Phenylpyridin-4-amine is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Carcinogenicity Studies : 2-Amino-5-phenylpyridine (2-APP), structurally similar to 3-Phenylpyridin-4-amine, was studied for its mutagenic properties and compared with 4-aminobiphenyl for tumorigenic activity, indicating its significance in cancer research and toxicology (Dooley, Stavenuiter, Westra, & Kadlubar, 1988).
Polymorphism in Molecular Structures : Research on polymorphs of N-phenylpyridin-4-amine revealed two polymorphs with similar molecular structures, contributing to the understanding of molecular configurations in chemistry (Okuno & Umezono, 2014).
Neurotoxicity and Parkinsonism : Studies on derivatives of 4-Phenylpyridine, closely related to 3-Phenylpyridin-4-amine, demonstrated their effect on mitochondrial NADH dehydrogenase, providing insights into experimental and idiopathic parkinsonism (Ramsay, Salach, Dadgar, & Singer, 1986).
Photoredox Catalysis : Research involving redox-activated primary amine derivatives, including 2,4,6-triphenylpyridinium salts, highlighted the applications in photoredox catalysis for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, relevant in organic synthesis and materials science (Ociepa, Turkowska, & Gryko, 2018).
Materials Science : Studies on triphenylsilanol amine adducts and their crystal structures, involving compounds like 4-phenylpyridine, contribute to materials science, particularly in understanding hydrogen-bonding and molecular interactions (Goeta, Lawrence, Meehan, O'dowd, & Spalding, 2002).
Organic Synthesis : The ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation showcased its use in organic synthesis, particularly in the formation of complex organic structures (Chu, Huang, Hsu, Chen, & Wu, 2014).
Safety And Hazards
The safety information for 3-Phenylpyridin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .
Future Directions
While specific future directions for 3-Phenylpyridin-4-amine are not mentioned in the search results, it’s worth noting that pyridine derivatives have been found to have various pharmacological effects . This suggests potential future research directions in exploring these effects further and developing new drugs based on the pyridine structure.
properties
IUPAC Name |
3-phenylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBROPARUQBTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673484 |
Source


|
| Record name | 3-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-4-amine | |
CAS RN |
1211524-38-7 |
Source


|
| Record name | 3-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)
![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)






![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)

